molecular formula C28H28N2O7S B12009702 Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617694-46-9

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12009702
CAS No.: 617694-46-9
M. Wt: 536.6 g/mol
InChI Key: NJBYWXOULUWFJQ-XTQSDGFTSA-N
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Description

  • This compound is a mouthful, but let’s break it down. It belongs to the class of thiazole derivatives and contains several functional groups.
  • The core structure consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with a pyrrole ring (a five-membered heterocycle containing nitrogen).
  • The substituents include a 4-butoxybenzoyl group, a 4-methoxyphenyl group, and a methyl ester at the 5-position of the thiazole ring.
  • Overall, it’s a complex molecule with potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions.
    • Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Given its functional groups, Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could undergo various reactions:

        Oxidation: Oxidative processes could modify the benzoyl or thiazole moieties.

        Reduction: Reduction of the carbonyl groups or other functionalities.

        Substitution: Nucleophilic substitutions at various positions.

    • Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with enzymes, receptors, or cellular processes.

      Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).

      Industry: Assessing its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. It likely interacts with cellular targets (enzymes, receptors) or modulates signaling pathways.
    • Further research would be needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds might include other thiazole derivatives or pyrrole-containing molecules.
    • Highlighting its uniqueness would require a detailed comparison with specific analogs, which would need further investigation.

    Properties

    CAS No.

    617694-46-9

    Molecular Formula

    C28H28N2O7S

    Molecular Weight

    536.6 g/mol

    IUPAC Name

    methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C28H28N2O7S/c1-5-6-15-37-20-13-9-18(10-14-20)23(31)21-22(17-7-11-19(35-3)12-8-17)30(26(33)24(21)32)28-29-16(2)25(38-28)27(34)36-4/h7-14,22,31H,5-6,15H2,1-4H3/b23-21+

    InChI Key

    NJBYWXOULUWFJQ-XTQSDGFTSA-N

    Isomeric SMILES

    CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)/O

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)O

    Origin of Product

    United States

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